2-Bromobenzo[d]thiazol-5-amine
CAS No.:
Cat. No.: VC13443939
Molecular Formula: C7H5BrN2S
Molecular Weight: 229.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5BrN2S |
|---|---|
| Molecular Weight | 229.10 g/mol |
| IUPAC Name | 2-bromo-1,3-benzothiazol-5-amine |
| Standard InChI | InChI=1S/C7H5BrN2S/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H,9H2 |
| Standard InChI Key | AVYQXBSPQNKBLU-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1N)N=C(S2)Br |
| Canonical SMILES | C1=CC2=C(C=C1N)N=C(S2)Br |
Introduction
Chemical Identity and Structural Features
2-Bromobenzo[d]thiazol-5-amine (CHBrNS) belongs to the benzothiazole family, a class of heterocyclic compounds featuring a benzene ring fused to a thiazole moiety. The bromine substituent at position 2 and the amine group at position 5 introduce distinct electronic and steric effects, influencing reactivity and intermolecular interactions. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | CHBrNS |
| Molecular Weight | 245.09 g/mol |
| Exact Mass | 243.93 g/mol |
| LogP (Partition Coefficient) | 3.26 (predicted) |
| Topological Polar Surface Area | 79.7 Ų |
The bromine atom enhances electrophilic substitution reactivity, while the amine group facilitates participation in condensation and cyclization reactions .
Synthetic Methodologies
Halogenation of 2-Aminobenzothiazoles
A common route involves the bromination of 2-aminobenzothiazole derivatives. Kamali (2016) demonstrated that treating 2-aminothiazoles with bromine (Br) in dimethylformamide (DMF) at room temperature yields 2-amino-5-bromothiazoles via an addition-elimination mechanism . For 2-bromobenzo[d]thiazol-5-amine, this method can be adapted by brominating 5-aminobenzo[d]thiazole under controlled conditions.
Representative Procedure
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Dissolve 5-aminobenzo[d]thiazole (2 mmol) and bromine (2 mmol) in DMF (10 mL).
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Stir at room temperature for 3 hours.
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Quench with ice water and purify via recrystallization (DMF/HO).
This method achieves moderate yields (~50–60%) and requires careful handling of bromine due to its corrosive nature .
Copper-Mediated Bromination
Alternative approaches employ CuBr as a brominating agent. In acetonitrile at 60°C, CuBr facilitates regioselective bromination at position 2, avoiding over-halogenation. This method is advantageous for scalability and reduced toxicity .
Physicochemical Properties
Thermal Stability
The compound exhibits a boiling point of approximately 419°C at 760 mmHg, extrapolated from structurally similar oxides . Its melting point remains undocumented but is predicted to exceed 200°C based on benzothiazole analogs.
Solubility and Reactivity
2-Bromobenzo[d]thiazol-5-amine is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). The electron-withdrawing bromine atom deactivates the thiazole ring, directing electrophilic attacks to the para-position relative to the amine group .
Applications in Heterocyclic Synthesis
Multicomponent Reactions (MCRs)
Recent advances highlight its utility in MCRs for constructing polycyclic frameworks. For example, it serves as a building block in the synthesis of:
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